molecular formula C14H13F2NO3S B5330981 2,5-difluoro-N-(4-methoxybenzyl)benzenesulfonamide

2,5-difluoro-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No. B5330981
M. Wt: 313.32 g/mol
InChI Key: KXHFLXPTFLDHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-difluoro-N-(4-methoxybenzyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DFMB and is known for its unique properties, which make it a valuable tool in various research areas. In

Scientific Research Applications

DFMB has been extensively studied for its potential use in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, DFMB has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neuroscience, DFMB has been used to study the role of certain neurotransmitters in the brain. Additionally, DFMB has been used in drug discovery to identify potential drug targets and to screen for novel drug candidates.

Mechanism of Action

The mechanism of action of DFMB is not fully understood, but it is known to target specific enzymes and receptors in the body. DFMB has been shown to inhibit the activity of certain enzymes involved in cell proliferation, which may explain its potential use in cancer research. Additionally, DFMB has been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its potential use in neuroscience research.
Biochemical and Physiological Effects:
DFMB has been shown to have a variety of biochemical and physiological effects. In cancer research, DFMB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, DFMB has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. Additionally, DFMB has been shown to have anti-inflammatory effects, which may be useful in the treatment of certain inflammatory conditions.

Advantages and Limitations for Lab Experiments

DFMB has several advantages for use in lab experiments. It is a highly specific compound that can target specific enzymes and receptors, which makes it a valuable tool in various research areas. Additionally, DFMB has a relatively low toxicity profile, which makes it safe for use in lab experiments. However, there are also some limitations to the use of DFMB in lab experiments. It is a relatively expensive compound, which may limit its use in certain research areas. Additionally, DFMB has a short half-life, which may make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for research on DFMB. One potential area of research is the development of new synthesis methods to produce DFMB more efficiently and cost-effectively. Additionally, further research is needed to fully understand the mechanism of action of DFMB and its potential use in various research areas. Finally, there is a need for more research on the long-term effects of DFMB in vivo, which may have implications for its use in drug discovery and other research areas.
Conclusion:
In conclusion, 2,5-difluoro-N-(4-methoxybenzyl)benzenesulfonamide is a valuable tool in various scientific research areas. Its unique properties make it a highly specific compound that can target specific enzymes and receptors, which has implications for its use in cancer research, neuroscience, and drug discovery. While there are some limitations to the use of DFMB in lab experiments, there are also several future directions for research on this compound. Overall, DFMB is a promising compound that has the potential to make significant contributions to scientific research.

Synthesis Methods

DFMB can be synthesized using a multi-step process that involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-methoxybenzylamine. The resulting product is then purified through a series of chromatography steps to obtain pure DFMB. This synthesis method has been optimized to produce high yields of DFMB with a high degree of purity.

properties

IUPAC Name

2,5-difluoro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3S/c1-20-12-5-2-10(3-6-12)9-17-21(18,19)14-8-11(15)4-7-13(14)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHFLXPTFLDHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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